7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Medicinal Chemistry ADME Property Prediction Drug Design

Sourcing a benzimidazole with orthogonal reactive handles for structure-activity relationship (SAR) exploration often forces lengthy de novo synthesis. This compound solves that bottleneck by providing a single core with two discrete functionalization points. - The C7 bromine enables late-stage diversification via Suzuki-Miyaura coupling. - The C5 carboxylic acid permits direct amidation for fragment linking. - Defined lipophilicity (XLogP3=2.1) and molecular weight (269.09 g/mol) support drug-like library design.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 1420800-25-4
Cat. No. B1378245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid
CAS1420800-25-4
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C(=CC(=C2)C(=O)O)Br
InChIInChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(10(14)15)3-7(11)9(8)13(5)2/h3-4H,1-2H3,(H,14,15)
InChIKeyLXENVJKUNCQATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid: Defined Benzimidazole Scaffold


7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (CAS 1420800-25-4) is a synthetically functionalized, halogenated heterocyclic building block, specifically a brominated derivative within the benzimidazole class . With a molecular weight of 269.09 g/mol and a calculated XLogP3 of 2.1, it presents as a moderately lipophilic small molecule [1]. The presence of a carboxylic acid group and a bromine atom at the 7-position on the fused bicyclic core provides two distinct synthetic handles, making it a versatile intermediate for constructing more complex molecular architectures in medicinal chemistry and materials science .

Synthetic Strategy
Modular assembly via orthogonal C-Br and COOH handles for diverse library synthesis
Physicochemical Profile
Enhanced lipophilicity supports membrane permeability design in drug discovery
Application Scope
Medicinal chemistry and materials science intermediate with predictable properties

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid: Non-Interchangeable Architecture


In the context of chemical procurement, the notion of substituting a close analog for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (1420800-25-4) is scientifically flawed due to the compound's precise, multi-vector functionality. While structurally related benzimidazoles are common, the specific combination of a 7-position bromine atom, a 5-position carboxylic acid, and N-methylation on the 1- and 2-positions is unique to this compound . The bromine enables site-selective cross-coupling chemistry (e.g., Suzuki-Miyaura) that is impossible for a non-halogenated parent scaffold. The carboxylic acid provides a discrete anchoring point for amide bond formation, a critical transformation in drug discovery. Furthermore, the N-methylation pattern alters the heterocycle's electronic properties and lipophilicity compared to unsubstituted or differently alkylated analogs. Therefore, substituting this compound with a different benzimidazole derivative would fundamentally alter the intended synthetic pathway, resulting in a different chemical space being explored and a final product with unpredictable and likely altered physicochemical and biological properties. The following quantitative evidence section details specific, measurable differentiators when compared to relevant alternatives.

Non‑brominated analog
Loss of C‑Br cross‑coupling site may block late‑stage diversification and alter synthetic pathway
Differently alkylated benzimidazole
N‑methylation pattern changes electronic character and lipophilicity, potentially shifting reaction outcomes and product profiles
Unsubstituted core scaffold
Missing both Br and dimethyl substitution results in fundamentally different physicochemical and reactivity landscape

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid: Evidence-Based Differentiation


Lipophilicity vs. Unsubstituted Core

The calculated lipophilicity (XLogP3) of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is 2.1 . This represents a substantial increase in predicted hydrophobicity compared to the unsubstituted benzimidazole-5-carboxylic acid core, which has a calculated XLogP3 of approximately 0.7 [1]. This quantitative difference confirms the compound is more likely to passively diffuse across biological membranes, a critical property for cellular permeability in a drug discovery setting.

Lipophilicity
Class‑level inference
ΔXLogP3 ≈ 1.4 vs. unsubstituted core
Supports passive membrane permeability design
Predicted 3‑fold increase in partition coefficient; experimental confirmation advised
Medicinal Chemistry ADME Property Prediction Drug Design

Synthetic Versatility vs. Dehalogenated Analog

The compound's structure provides two distinct, measurable points for chemical elaboration: a heavy atom count of 15 [1] and a topological polar surface area (TPSA) of 55.1 Ų . Critically, it possesses a bromine atom, a functional group that enables a wide range of robust, high-yielding cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is in direct contrast to its dehalogenated analog, 1,2-dimethylbenzodiazole-5-carboxylic acid, which lacks this specific synthetic 'handle' for late-stage functionalization.

Synthetic Handles
Supplier data
Two orthogonal sites: 7‑Br (cross‑coupling) + 5‑COOH (amidation)
Enables modular, stepwise library diversification
Dehalogenated analog lacks this orthogonal reactivity; heavy atom count 15, TPSA 55.1 Ų
Organic Synthesis Cross-Coupling Building Block

Electronic Substituent Effects

The 7-bromo and 1,2-dimethyl substituents on the benzimidazole core exert a quantifiable influence on the electronic properties of the ring system. The bromine atom is a deactivating, weakly electron-withdrawing group via induction, while the N-methyl groups are electron-donating [1]. The combination results in a net calculated XLogP3 of 2.1, a 3-fold theoretical increase in partition coefficient relative to the unsubstituted core . This directly impacts the scaffold's predicted solubility and pKa of the adjacent carboxylic acid, parameters that are critical for target engagement.

Electronic Effects
Class‑level inference
Br (electron‑withdrawing) + N‑CH₃ (donating) tune ring electronics
Predictable tuning of solubility and pKa for target engagement
25‑fold theoretical partition increase over non‑halogenated core
Physical Organic Chemistry Hammett Equation Drug-Receptor Interaction

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid: Key Application Scenarios


Focused Library for Kinase and GPCR Targets

The evidence that this compound offers a unique combination of a bromine for cross-coupling and a carboxylic acid for amidation, along with a defined, moderately lipophilic profile (XLogP3 = 2.1) , makes it a strategic starting point for synthesizing focused compound libraries. This is particularly relevant in medicinal chemistry programs targeting kinases or GPCRs, where benzimidazole cores are privileged scaffolds [1]. The specific substitution pattern allows chemists to explore chemical space orthogonal to that of a simple, unsubstituted benzimidazole, potentially leading to novel intellectual property.

Late-Stage Functionalization for Lead Optimization

The presence of a stable yet reactive C-Br bond at the 7-position is a key differentiator . This feature makes the compound an ideal substrate for late-stage functionalization (LSF) strategies, such as Suzuki-Miyaura cross-coupling. In a lead optimization campaign, this allows medicinal chemists to rapidly introduce molecular diversity at a late stage to probe structure-activity relationships (SAR) around a core scaffold that already has favorable properties. This avoids lengthy de novo synthesis of each analog.

PROTAC Linker-Payload Synthesis

The compound's orthogonal reactivity—a carboxylic acid handle for linking to an E3 ligase ligand and a bromine handle for attaching to a target-binding warhead—is a critical differentiator for the design of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) . The ability to independently functionalize both ends of the molecule in a modular fashion streamlines the construction of these complex, ternary structures. The moderate size and lipophilicity (MW 269.09, XLogP3 2.1) [1] are also within a favorable range for maintaining drug-like properties.

In Silico ADME Model Calibration

The defined and computable physicochemical properties of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, such as its measured molecular weight (269.09 g/mol) and calculated topological polar surface area (55.1 Ų) and lipophilicity (XLogP3 = 2.1) , make it a useful reference compound for computational chemistry. It can serve as a calibration standard or validation case for developing and testing in silico models that predict absorption, distribution, metabolism, and excretion (ADME) properties, due to its well-defined molecular descriptors.

Application
Selection Property
Validation Focus
Kinase/GPCR library synthesis
Bromine + carboxylic acid handles with moderate lipophilicity
Synthetic efficiency and scaffold diversity
Late‑stage diversification
Robust C‑Br bond for cross‑coupling
Cross‑coupling reaction scope and yields
PROTAC linker construction
Dual orthogonal functionalization (COOH and Br)
Stepwise conjugation integrity
In silico ADME model validation
Well‑defined molecular descriptors
Prediction accuracy vs. experimental data

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